molecular formula C25H21FN6O2S B612191 Ilorasertib CAS No. 1227939-82-3

Ilorasertib

货号: B612191
CAS 编号: 1227939-82-3
分子量: 488.5 g/mol
InChI 键: WPHKIQPVPYJNAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伊洛沙替尼是一种小分子抑制剂,已被研究用于治疗各种癌症。 它以抑制多种激酶的能力而闻名,包括Aurora激酶、血管内皮生长因子受体和血小板衍生生长因子受体 。这些激酶在细胞分裂和血管生成中起着至关重要的作用,使伊洛沙替尼成为有希望的癌症治疗候选药物。

准备方法

合成路线和反应条件

伊洛沙替尼可以通过一个多步过程合成,该过程涉及形成关键中间体反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度

工业生产方法

在工业环境中,伊洛沙替尼的生产涉及扩大实验室合成过程。这包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高效率并降低成本。 最终产品然后使用结晶或色谱等技术进行纯化,以符合药物标准

化学反应分析

反应类型

伊洛沙替尼经历几种类型的化学反应,包括:

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 条件通常包括控制温度和使用惰性气氛以防止不必要的副反应

主要产品

这些反应形成的主要产物取决于所涉及的特定官能团。 例如,氧化可能产生羟基化衍生物,而取代可能产生一系列具有不同药理特性的类似物

科学研究应用

Phase 1 Trials

Ilorasertib has undergone multiple phase 1 trials to assess its safety, pharmacokinetics, and preliminary antitumor activity. A notable trial involved patients with advanced hematologic malignancies, where the drug was administered either alone or in combination with azacitidine. The study established the recommended phase 2 doses for oral administration at 540 mg once weekly and 480 mg twice weekly .

Key Findings from Phase 1 Trials:

  • Safety Profile: Common adverse events included fatigue (48%), anorexia (34%), and hypertension (34%) related to VEGFR inhibition .
  • Efficacy: Evidence of clinical responses was observed in patients with acute myeloid leukemia (AML) and other hematologic malignancies .

Phase 2 Trials

Ongoing phase 2 studies are evaluating the efficacy of this compound in CDKN2A-deficient solid tumors. These trials aim to determine the drug's potential to control advanced cancers characterized by specific genetic alterations .

Preclinical Studies

Preclinical studies have demonstrated this compound's antitumor activity across various cancer models:

Cancer Type Model Outcome
Acute Myeloid LeukemiaXenograft modelsTumor regression observed
Solid TumorsUterine edema modelInhibition of VEGF response (ED50: 0.2 mg/kg)
Hematological MalignanciesVarious xenograft modelsProlonged survival and tumor growth inhibition

These studies indicate that this compound exhibits significant antitumor efficacy against both solid tumors and hematological malignancies when administered through various routes (oral, intravenous) .

Pharmacodynamics

Pharmacodynamic studies have revealed that this compound effectively engages its intended targets at lower doses for VEGFR inhibition compared to Aurora kinase inhibition. This differential engagement suggests a need for careful dose optimization to maximize therapeutic effects while minimizing adverse events .

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study in AML:
    • A patient with refractory AML demonstrated a partial response after treatment with this compound combined with azacitidine.
    • The treatment resulted in significant reductions in blast counts and improved overall health status.
  • Solid Tumor Case:
    • A patient with basal cell carcinoma showed a partial response after receiving this compound at a dose of 40 mg twice daily.
    • Imaging studies indicated a reduction in tumor size after several treatment cycles.

相似化合物的比较

生物活性

Ilorasertib (ABT-348) is a potent dual inhibitor targeting Aurora kinases and vascular endothelial growth factor (VEGF) receptors, which are critical in cancer cell proliferation and angiogenesis. This article provides an overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits its biological activity primarily through the inhibition of:

  • Aurora Kinases : These are serine/threonine kinases that play essential roles in mitosis. Inhibition of Aurora A and B can lead to cell cycle arrest and apoptosis in cancer cells.
  • VEGF Receptors : By inhibiting VEGFR, this compound disrupts angiogenesis, which is vital for tumor growth and metastasis.

Pharmacodynamics

In vitro studies have shown that this compound has a strong affinity for Aurora B kinase, with IC50 values ranging from 1 to 120 nM depending on the assay conditions. It also effectively inhibits VEGFR and platelet-derived growth factor receptor (PDGFR) kinases at low nanomolar concentrations .

Table 1: Inhibitory Potency of this compound

Target KinaseIC50 (nM)
Aurora A120
Aurora B7
VEGFR1
PDGFR5

Phase 1 Trials Overview

This compound has been evaluated in several phase 1 clinical trials focusing on advanced solid tumors and hematologic malignancies. The trials aimed to assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity.

  • Solid Tumors : A phase 1 dose-escalation trial included patients with various advanced solid tumors. Patients received this compound at doses ranging from 10 to 340 mg orally. The study reported dose-limiting toxicities primarily related to VEGFR inhibition, with hypertension and fatigue being the most common adverse events .
  • Hematologic Malignancies : Another trial focused on acute myeloid leukemia (AML) and myelodysplastic syndromes. Patients were treated with this compound alone or in combination with azacitidine. The recommended doses were established at 540 mg once weekly or 480 mg twice weekly. Notably, clinical responses were observed in three AML patients .

Case Studies

  • Case Study 1 : In a patient with adenocarcinoma who received this compound at a dose of 230 mg twice daily, a partial response was noted after several treatment cycles.
  • Case Study 2 : A patient with AML demonstrated significant reduction in tumor burden after treatment with this compound combined with azacitidine, indicating enhanced efficacy in hematologic malignancies .

Safety Profile

The safety profile of this compound has been characterized by manageable side effects:

  • Common Adverse Events :
    • Fatigue (48%)
    • Hypertension (34%)
    • Anorexia (34%)

Serious adverse effects included grade 3/4 hypertension (28.8%) and hypokalemia (15.4%). Importantly, these effects were more frequent at doses targeting VEGFR compared to those targeting Aurora kinases .

属性

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHKIQPVPYJNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153718
Record name Ilorasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227939-82-3
Record name Ilorasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilorasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11694
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilorasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILORASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-tartrate in a solid crystalline form, wherein the crystalline form is Form II comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-bitartrate solid, water, and tetrahydrofuran; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-tartrate crystalline Form II to exist in the mixture.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea L-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea sulfate in a solid crystalline form, wherein the crystalline form is Form IX, comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid, propanol, and sulfuric acid; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea sulfate crystalline Form 1× to exist in the mixture.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea HCl in a solid crystalline form, wherein the crystalline form is Form III comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid, water, an alcohol, and hydrochloric acid; and b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea HCl crystalline Form III to exist in the mixture.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

There is further provided a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea malonate in a solid crystalline form, wherein the crystalline form is Form I, comprising: a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea bimalonate solid, water, and tetrahydrofuran; and b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea malonate crystalline Form Ito exist in the mixture.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In another embodiment, the invention provides a process for preparing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea dihydrogen citrate in a solid crystalline form, wherein the crystalline form is Form I. The process comprises a) providing a mixture comprising (i) N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea, water, acetone, and citric acid; b) causing N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea dihydrogen citrate crystalline Form I to exist in the mixture. The process can further comprise isolating N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea dihydrogen citrate in a solid crystalline form, wherein the crystalline form is Form I.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea dihydrogen citrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What are the primary molecular targets of Ilorasertib and how does its interaction with these targets lead to potential anti-cancer effects?

A1: this compound functions as a potent inhibitor of multiple kinases, primarily targeting Aurora kinases A, B, and C, as well as vascular endothelial growth factor receptors (VEGFRs) []. These kinases play crucial roles in various cellular processes, including cell cycle regulation (Aurora kinases) and angiogenesis (VEGFRs). By inhibiting Aurora kinases, this compound can disrupt the formation of the mitotic spindle and chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis in tumor cells []. Additionally, inhibiting VEGFRs can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting tumor growth and progression [].

Q2: How was the pharmacodynamic activity of this compound assessed in preclinical and clinical settings, and what were the key findings?

A2: Researchers investigated the pharmacodynamics of this compound by measuring changes in specific biomarkers following treatment [, ]. In a Phase 1 dose-escalation study, pharmacodynamic assessments included evaluating changes in diastolic blood pressure (ΔDBP), changes in plasma placental growth factor levels (ΔPlGF), and changes in the percentage of phosphorylated histone H3 (Δ%pHH3) in skin biopsies []. These biomarkers were chosen based on their association with the activity of this compound's target kinases. Significant correlations were observed between this compound exposure and changes in these pharmacodynamic biomarkers, supporting the on-target activity of the drug in patients [, ].

Q3: What is the rationale for investigating this compound specifically in patients with CDKN2A-deficient tumors, and what were the preliminary findings from this research?

A3: CDKN2A is a tumor suppressor gene that plays a crucial role in cell cycle regulation. Tumors with CDKN2A deficiency may exhibit increased sensitivity to Aurora kinase inhibitors like this compound due to their reliance on alternative cell cycle control mechanisms. In a study involving patients with solid tumors harboring confirmed CDKN2A disruption, this compound demonstrated promising antitumor activity []. Researchers observed changes in individual tumor lesion volumes after treatment, suggesting a potential therapeutic benefit in this specific patient population [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。